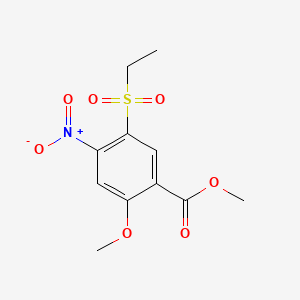

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-ethylsulfonyl-2-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7S/c1-4-20(16,17)10-5-7(11(13)19-3)9(18-2)6-8(10)12(14)15/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBUYURWGWJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000927 | |

| Record name | Methyl 5-(ethanesulfonyl)-2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80036-90-4 | |

| Record name | Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80036-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(ethylsulphonyl)-4-nitro-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080036904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(ethanesulfonyl)-2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(ethylsulphonyl)-4-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Methyl 2-Methoxy-4-Nitrobenzoate

The precursor methyl 2-methoxy-4-nitrobenzoate is synthesized via sequential functionalization:

- Methylation of Methyl Salicylate : Methyl salicylate (2-hydroxybenzoate) undergoes O-methylation using dimethyl sulfate or iodomethane in alkaline conditions to yield methyl 2-methoxybenzoate.

- Nitration : The methoxy group directs electrophilic nitration to the para position (C4). A nitrating mixture (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group, producing methyl 2-methoxy-4-nitrobenzoate with >90% regioselectivity.

Sulfonation with Chlorosulfonic Acid

The nitro-substituted intermediate reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions:

Ethylation via Diethyl Sulfate

The sulfonyl chloride intermediate is ethylated using diethyl sulfate:

- Reagents : Sodium sulfite (Na₂SO₃) and diethyl sulfate in a 1:4–6:2–3 molar ratio.

- Conditions : Reflux in aqueous solution for 5–10 hours, followed by hydrochloric acid acidification to pH 2–3.

- Yield : The final step achieves 87.01% molar yield, with an overall process yield of 74.48% and product purity >99.7%.

Halogenation-Substitution-Oxidation Route

Chlorination of Methyl 2-Methoxy-4-Acetamidobenzoate

This method begins with a protected amine precursor:

Nucleophilic Substitution with Sodium Ethyl Sulfinate

The chloro substituent is displaced by ethyl sulfinate:

Oxidation and Deacetylation

- Oxidation : The sulfinyl group is oxidized to sulfonyl using hydrogen peroxide (H₂O₂) in methanol under reflux.

- Deacetylation : Hydrolysis with hydrochloric acid removes the acetamido group, yielding methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate.

- Nitration : Diazotization of the amine followed by treatment with copper nitrate introduces the nitro group, completing the synthesis.

Comparative Analysis of Methods

Efficiency and Yield

| Parameter | Sulfonation-Ethylation | Halogenation-Substitution |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 74.48% | 62–68% |

| Purity | ≥99.7% | ≥98.5% |

| Scalability | Industrial-friendly | Moderate |

The sulfonation-ethylation route offers superior yield and fewer steps, making it preferable for large-scale production. However, the halogenation-substitution method provides flexibility for introducing diverse sulfonyl groups.

Regiochemical Control

- Nitration Position : Directed by the methoxy group (ortho/para director) and deactivated by the electron-withdrawing sulfonyl/nitro groups.

- Sulfonation Position : Governed by the nitro group (meta director) and methoxy group (ortho director), favoring position 5.

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Oxidation: Hydrogen peroxide, other peroxides.

Major Products Formed

Reduction: Methyl 5-(ethylsulfonyl)-2-methoxy-4-aminobenzoate.

Substitution: Derivatives with different substituents replacing the methoxy group.

Oxidation: Sulfone derivatives.

Scientific Research Applications

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and ethylsulfonyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Key Observations from Comparison

Functional Group Impact: Ethylsulfonyl (SO₂C₂H₅): Enhances electron-withdrawing effects, improving stability and reactivity in nucleophilic substitution. Critical in amisulpride intermediates . Nitro (NO₂): Increases electrophilicity of the aromatic ring, favoring reduction or displacement reactions. In agrochemicals like halosafen, nitro groups contribute to herbicidal activity . Methoxy (OCH₃): Provides moderate electron-donating effects, balancing reactivity and solubility .

Biological Relevance :

- Ethylsulfonyl-nitro derivatives are prevalent in both pharmaceuticals (e.g., amisulpride ) and pesticides (e.g., halosafen ), highlighting dual utility based on structural tuning.

Biological Activity

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄O₅S. Its structure includes a nitro group, an ethylsulfonyl group, and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The compound is synthesized through a series of reactions involving methylation, nitration, and ethylsulfonylation of benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nitro Group: Participates in redox reactions, potentially affecting cellular signaling pathways.

- Ester and Ethylsulfonyl Groups: May interact with enzymes and receptors, modulating biological processes.

These interactions can lead to various pharmacological effects, including anti-cancer properties and modulation of angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds related to this compound exhibit a range of biological activities:

- Antitumor Activity: Many derivatives have been identified as potential anti-cancer agents. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline has been linked to antiangiogenic properties through inhibition of the VEGFR2 receptor, crucial for tumor growth and metastasis .

- Cardiovascular Effects: Some studies suggest that compounds containing similar structures can act as cardiovascular agents, potentially influencing blood pressure regulation and heart function .

- Enzyme Inhibition: this compound is being investigated as a precursor for protein kinase inhibitors that target various pathways involved in cell proliferation and survival .

Study on Antitumor Properties

A study published in PubMed Central highlighted the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (a derivative) and its evaluation as a VEGFR2 inhibitor. The compound demonstrated significant inhibition of angiogenesis in vitro, suggesting its potential as an anti-cancer therapeutic .

In Vitro Testing

In vitro assays have shown that related compounds can significantly reduce cell viability in human cancer cell lines, indicating their potential as effective anticancer agents. For example, some derivatives exhibited over 30% inhibition at concentrations around 10 mM against specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains nitro and ethylsulfonyl groups | Potential anti-cancer properties |

| Methyl 5-(methylsulfonyl)-2-methoxybenzoate | Lacks nitro group | Less reactive in redox reactions |

| Methyl 3-(chlorosulfonyl)-4-methoxybenzoate | Contains chlorosulfonyl group | Different substitution reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.